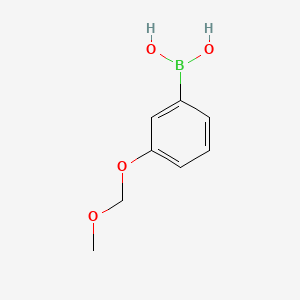












|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[H-].[Na+].[CH3:11][O:12][CH2:13]Cl.C([Li])CCC.[B:20](OC(C)C)([O:25]C(C)C)[O:21]C(C)C.Cl>CN(C=O)C.C1COCC1>[CH3:11][O:12][CH2:13][O:8][C:4]1[CH:3]=[C:2]([B:20]([OH:25])[OH:21])[CH:7]=[CH:6][CH:5]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
2.55 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
4.83 mL
|
|
Type
|
reactant
|
|
Smiles
|
COCCl
|
|
Name
|
|
|
Quantity
|
25.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction medium is stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the reaction mixture is stirred for 1 h
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
After treatment with saturated ammonium chloride solution, extraction
|
|
Type
|
CUSTOM
|
|
Details
|
with ethyl ether and evaporation of the solvents from the organic phase
|
|
Type
|
CUSTOM
|
|
Details
|
the residue obtained
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for 1 hour at −78° C
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
The reaction medium is stirred for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
The medium is then extracted with ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentration
|
|
Type
|
CUSTOM
|
|
Details
|
a brown solid is obtained (m.p.=45° C., m=5.8 g; Y=67%)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COCOC=1C=C(C=CC1)B(O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |